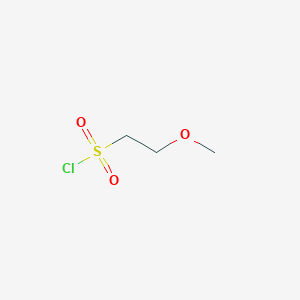
2-Methoxy-1-ethanesulfonyl Chloride
説明
The compound 2-Methoxy-1-ethanesulfonyl Chloride is not directly mentioned in the provided papers. However, related compounds and reactions involving methoxy and ethanesulfonyl groups are discussed, which can provide insights into the chemistry of similar sulfonyl chlorides. For instance, the synthesis of 2-Methoxycarbonylphenylsulphonic Chloride involves nucleophilic substitution, esterification, and oxidation reactions, indicating the reactivity of methoxy and sulfonyl chloride groups in various chemical contexts .
Synthesis Analysis
The synthesis of related compounds, such as 2-Methoxycarbonylphenylsulphonic Chloride, involves a multi-step process starting from 2-chlorobenzoic acid, which undergoes nucleophilic substitution followed by esterification and oxidation to yield the desired sulfonyl chloride . Similarly, the synthesis of 2-(phenylthio)ethanesulfonyl chloride is achieved through the reaction of lithium 2-(phenylthio)ethanesulfinate with chlorine, among other methods . These examples suggest that the synthesis of 2-Methoxy-1-ethanesulfonyl Chloride could potentially involve similar strategies, utilizing methoxy and ethanesulfonyl precursors.
Molecular Structure Analysis
While the molecular structure of 2-Methoxy-1-ethanesulfonyl Chloride is not directly analyzed in the provided papers, the structure of 2-Methoxycarbonylphenylsulphonic Chloride was characterized using IR spectra, 1H NMR spectra, and 13C NMR spectra . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. The presence of methoxy and sulfonyl groups in these compounds would influence their chemical shifts and absorption bands, which can be analyzed to deduce structural information.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy and sulfonyl chloride groups. For example, 1,2-ethanedisulfenyl chloride is used as an electrophilic reagent to prepare dihydro-1,4-dithiino substituted aromatics . The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with sulfonyl chlorides leads to the direct synthesis of 2,4-diketosulfones . These reactions highlight the reactivity of sulfonyl chlorides and their utility in synthesizing heterocyclic systems and diketosulfones.
Physical and Chemical Properties Analysis
The physical properties such as melting points of related compounds are reported, which are crucial for the characterization and purity assessment of the synthesized chemicals . The chemical properties, including reactivity and stability, are also discussed. For instance, the thermolysis of 2-(phenylthio)ethanesulfonyl chloride indicates that desulfonylation can occur thermally, suggesting a potential for thermal instability under certain conditions . The papers also mention the use of sulfonyl chlorides in various chemical transformations, indicating their versatility as reagents in organic synthesis .
科学的研究の応用
Chloride Binding in Cement-Based Materials
Chloride binding plays a crucial role in the durability of cement-based materials exposed to chloride environments, affecting the longevity and service life of concrete structures. The complex nature of chloride binding is influenced by various factors such as chloride concentration, cement composition, and environmental conditions. Models and isotherms have been developed to understand this process, though challenges remain in accurately predicting chloride binding across different scenarios (Yuan et al., 2009).
Electrochemical Processes for Contaminated Water Treatment
Electrochemical treatment methods have been explored for removing contaminants from water, with chloride ions playing a significant role in the process. The presence of chloride ions can influence the effectiveness of these treatments, potentially leading to the formation of toxic by-products. This highlights the need for careful consideration of chloride ion concentrations and the development of strategies to mitigate adverse effects in water treatment applications (Radjenovic & Sedlak, 2015).
Chloride in Soils and Plant Nutrition
Chloride ions are essential for plant growth, acting as micronutrients that contribute to osmoregulation, turgor maintenance, and enzymatic activity. The movement of chloride within the plant system, including uptake and transport mechanisms, has been studied to understand its role in plant health and productivity. This research is vital for agricultural practices and managing soil health for optimal plant growth (White & Broadley, 2001).
Use of CF3SO2Cl in Organic Synthesis
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in organic synthesis for the formation of carbon-fluorine bonds and other functional groups. Its reactivity under various conditions allows for the synthesis of compounds with specific properties, including pharmaceuticals and materials science applications. The versatility of CF3SO2Cl showcases the broader utility of sulfonyl chlorides in chemical synthesis (Chachignon, Guyon, & Cahard, 2017).
Safety And Hazards
2-Methoxy-1-ethanesulfonyl Chloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
将来の方向性
特性
IUPAC Name |
2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNNNVSEUCJEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541843 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-ethanesulfonyl Chloride | |
CAS RN |
51517-01-2 | |
| Record name | 2-Methoxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
